molecular formula C14H18N4O2S B2583901 3-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-1-[(thiophen-2-yl)methyl]urea CAS No. 1797308-13-4

3-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B2583901
CAS No.: 1797308-13-4
M. Wt: 306.38
InChI Key: IMVQERPPHOHFGY-UHFFFAOYSA-N
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Description

3-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-1-[(thiophen-2-yl)methyl]urea is a useful research compound. Its molecular formula is C14H18N4O2S and its molecular weight is 306.38. The purity is usually 95%.
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Biological Activity

The compound 3-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-1-[(thiophen-2-yl)methyl]urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound consists of a pyrano-pyrazole core attached to a thiophene moiety through a urea linkage. The structural formula can be represented as follows:

C16H18N4O2S\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

This structure combines various functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including those with pyrano and thiophene components, exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against Gram-positive and Gram-negative bacteria. A study demonstrated that pyrazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM depending on the specific derivative tested .

CompoundMIC against S. aureusMIC against E. coli
Compound A20 µM40 µM
Compound B40 µM70 µM

Anti-inflammatory Activity

Compounds containing the pyrano-pyrazole structure have been reported to exhibit anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. One specific study highlighted that derivatives with thiophene substitutions showed enhanced anti-inflammatory activity compared to their non-thiophene counterparts .

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. For example, compounds similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

The biological activity of This compound is thought to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit key enzymes involved in inflammation and cancer progression.
  • Interaction with Cellular Receptors : The compound may bind to specific receptors involved in cell signaling pathways that regulate proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can alter ROS levels in cells, contributing to their cytotoxic effects on cancer cells.

Case Studies

Several case studies have illustrated the effectiveness of similar compounds in clinical settings:

  • Study on Pyrazole Derivatives for Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested for antimicrobial efficacy against common pathogens. Results indicated that modifications at the thiophene position significantly enhanced activity .
  • Evaluation of Anti-inflammatory Effects : A compound with a similar structure was evaluated for its ability to reduce inflammation in a murine model of arthritis. The results showed a marked decrease in swelling and pain scores compared to control groups .

Properties

IUPAC Name

1-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-18-13-4-5-20-9-11(13)12(17-18)8-16-14(19)15-7-10-3-2-6-21-10/h2-3,6H,4-5,7-9H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVQERPPHOHFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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